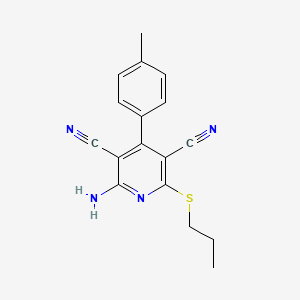![molecular formula C20H19N5O3 B2807056 7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396844-30-6](/img/structure/B2807056.png)
7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a methylpropyl group, and a pyrimido[4,5-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the furan ring through cyclization reactions.
Attachment of the 1-methylpropyl group via alkylation.
Construction of the pyrimido[4,5-d]pyrimidine core through condensation reactions involving urea derivatives and appropriate aldehydes.
Final coupling of the furan and pyrimidine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial-scale production often employs optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis protocols, and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Can form oxides or ketones under strong oxidizing agents like potassium permanganate.
Reduction: Undergoes reduction to form alcohols or amines using reducing agents like lithium aluminium hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the pyrimidine ring, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Depending on the reaction conditions, major products can include:
Ketones: from oxidation.
Amines: from reduction.
Substituted pyrimidines: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound is studied for its potential as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it may be used as a probe to study enzyme interactions, particularly those involving nucleotide-binding domains.
Medicine
In medicinal chemistry, the compound shows promise as a lead compound for the development of new pharmaceuticals, particularly due to its ability to interact with specific biological targets.
Industry
Industrially, it may be used in the development of new materials with specific electronic or optical properties, leveraging its unique structural features.
Mecanismo De Acción
The mechanism by which 7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The furan and pyrimidine rings are crucial for this binding, facilitating interactions with active sites and influencing biochemical pathways. Specific pathways may include inhibition of nucleotide synthesis or disruption of protein-DNA interactions.
Comparación Con Compuestos Similares
Similar Compounds
6-{[3-(2-furyl)-1-methylpropyl]amino}-2-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Differing in the position of substituents, affecting its binding affinity and biological activity.
7-{[3-(2-furyl)-1-methylpropyl]amino}-3-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: A variant with a methyl group instead of a phenyl group, influencing its reactivity and interaction with targets.
7-{[3-(2-furyl)-1-methylpropyl]amino}-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione:
Uniqueness
The unique combination of a furan ring, methylpropyl group, and pyrimido[4,5-d]pyrimidine core distinguishes it from similar compounds, providing a distinct set of chemical and biological properties that make it valuable for specific applications.
Hope this paints a clear picture! What aspect would you like to explore more?
Propiedades
IUPAC Name |
2-[4-(furan-2-yl)butan-2-ylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13(9-10-15-8-5-11-28-15)22-19-21-12-16-17(23-19)24-20(27)25(18(16)26)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H2,21,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVVDVCQZALYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
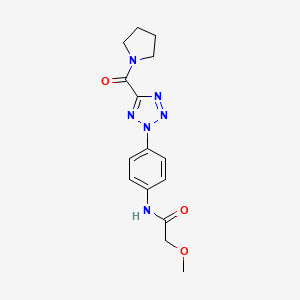
![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)
![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
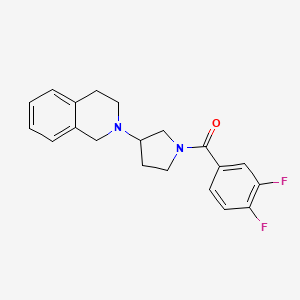
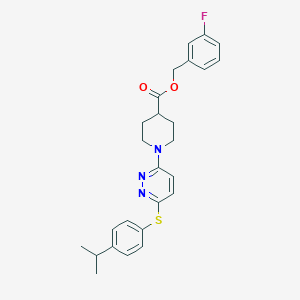

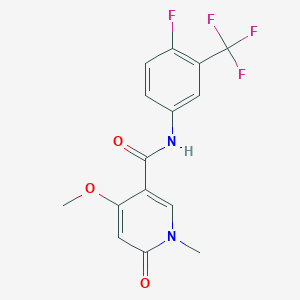

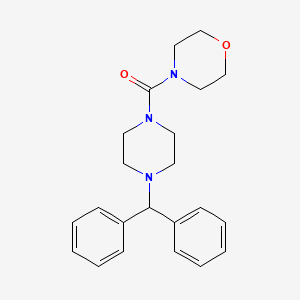
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)
